molecular formula C7H4BrFINO B8151632 3-Bromo-4-fluoro-5-iodobenzamide

3-Bromo-4-fluoro-5-iodobenzamide

Cat. No.: B8151632
M. Wt: 343.92 g/mol
InChI Key: GUNNZPZHLQYWAU-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-iodobenzamide: is an aromatic compound with the molecular formula C7H4BrFINO and a molecular weight of 343.92 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-fluoro-5-iodobenzamide typically involves multi-step synthetic routes. One common method includes the introduction of bromine, fluorine, and iodine atoms onto a benzamide scaffold through electrophilic aromatic substitution reactions. For instance, starting from a benzamide derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination is often performed using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

3-Bromo-4-fluoro-5-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-iodobenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. For example, the presence of bromine, fluorine, and iodine can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluoro-5-iodobenzamide is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzamide core. This combination of halogens provides a unique set of chemical properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

3-bromo-4-fluoro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFINO/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNNZPZHLQYWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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